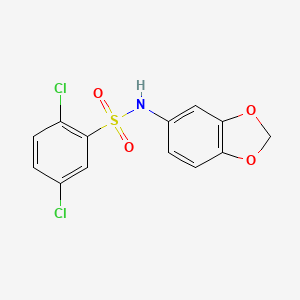
N-1,3-benzodioxol-5-yl-2,5-dichlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-1,3-benzodioxol-5-yl-2,5-dichlorobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is typically an amine, which is the case for this compound. The 1,3-benzodioxol-5-yl group suggests the presence of a benzodioxole ring, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzodioxole ring connected to the sulfonyl group, which in turn is connected to the amine. The 2,5-dichlorobenzenesulfonamide indicates that there are two chlorine atoms on the benzene ring .Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under certain conditions to form a sulfinic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature, and many are soluble in organic solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
N-1,3-benzodioxol-5-yl-2,5-dichlorobenzenesulfonamide: has been explored for its potential as an anticancer agent. Researchers have designed and synthesized a series of related compounds based on literature reports of indoles’ activity against cancer cell lines. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling method. The compound’s anticancer activity was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that one of the derivatives caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells.
Bioisosteric Modification
The title molecule, N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide , was designed by converting the vanillyl system found in capsaicinoid structures to a benzodioxol group. Additionally, the alkyl-lipophilic chain was modified by an aromatic ring, and the amide bond was replaced by a sulfonamide bond using bioisosteric concepts . This modification strategy highlights the compound’s potential for diverse biological applications.
Trifluoroacetamide Derivative
Another related compound, N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide , has been studied. It features a trifluoroacetamide group and is of interest due to its unique structure. Researchers have investigated its properties and potential applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-8-1-3-10(15)13(5-8)21(17,18)16-9-2-4-11-12(6-9)20-7-19-11/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYNMJWCRQMLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2,5-dichlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

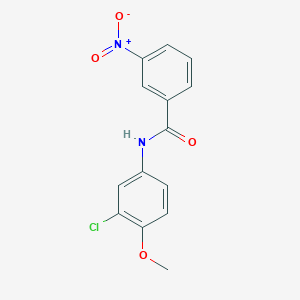
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
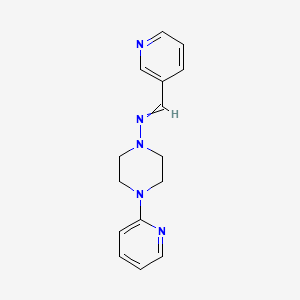
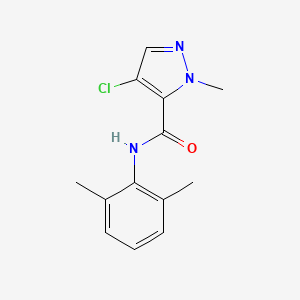

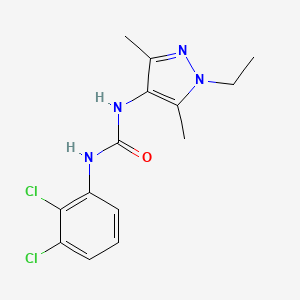
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)
